N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The pyridazine ring can be synthesized through the reaction of hydrazine with ketones or esters, while the pyrrolidine ring can be constructed from cyclic or acyclic precursors . The final step involves the coupling of these intermediates with an alkyne group under specific reaction conditions, such as the use of a palladium catalyst in a Sonogashira coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction of the pyridazine ring can produce dihydropyridazines .
Scientific Research Applications
N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyridazine and pyrrolidine rings with biological targets.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, while the alkyne group can participate in covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyrrolidine derivatives, such as pyridazinone and pyrrolidinone .
Uniqueness
N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide is unique due to its combination of a pyridazine ring, a pyrrolidine ring, and an alkyne group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-6-14(19)17(2)11-12-7-5-10-18(12)13-8-4-9-15-16-13/h4,8-9,12H,5,7,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGQYORUAJGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1CCCN1C2=NN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.